
N-(4-aminobutyl)maleimide
Vue d'ensemble
Description
N-(4-aminobutyl)maleimide is a maleimide derivative with an aminobutyl group attached to the nitrogen atom of the maleimide ring. This compound is known for its reactivity and is widely used in biochemistry and molecular biology for modifying thiol groups on proteins, peptides, and other biomolecules through a Michael addition reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-aminobutyl)maleimide can be synthesized through various methods. One common approach involves the reaction of maleic anhydride with 4-aminobutylamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-aminobutyl)maleimide undergoes various chemical reactions, including:
Michael Addition: Reacts with thiol groups on proteins and peptides.
Substitution Reactions: Can be substituted with different functional groups to form derivatives.
Oxidation and Reduction: Can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Michael Addition: Typically performed in aqueous or organic solvents with mild bases like sodium bicarbonate.
Substitution Reactions: Often involve nucleophiles such as amines or alcohols in the presence of catalysts like palladium or nickel.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include sodium borohydride
Major Products Formed
Michael Addition: Forms stable thioether bonds with thiol-containing biomolecules.
Substitution Reactions: Produces various N-substituted maleimide derivatives.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound, depending on the reagents used
Applications De Recherche Scientifique
N-(4-aminobutyl)maleimide has numerous applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry and materials science.
Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in targeting specific biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties
Mécanisme D'action
N-(4-aminobutyl)maleimide exerts its effects primarily through the Michael addition reaction, where it selectively modifies thiol groups on proteins and peptides. This modification can alter the structure and function of the target biomolecules, affecting various biological pathways. The compound’s reactivity with thiol groups makes it a valuable tool in studying protein function and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethylmaleimide: Another maleimide derivative known for its reactivity with thiol groups.
N-phenylmaleimide: Used in polymer chemistry and materials science.
N-(2-aminoethyl)maleimide: Similar structure but with a shorter alkyl chain
Uniqueness
N-(4-aminobutyl)maleimide is unique due to its specific aminobutyl group, which provides distinct reactivity and properties compared to other maleimide derivatives. Its longer alkyl chain allows for more flexibility and accessibility in modifying target biomolecules, making it particularly useful in bioconjugation and crosslinking applications .
Propriétés
IUPAC Name |
1-(4-aminobutyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-5-1-2-6-10-7(11)3-4-8(10)12/h3-4H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFRUDGHBFXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid](/img/structure/B8061352.png)
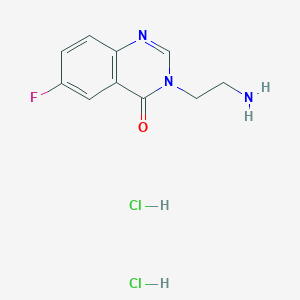
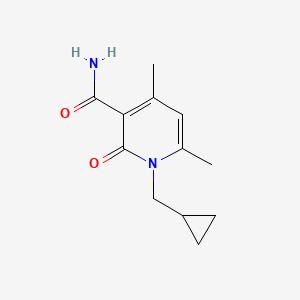
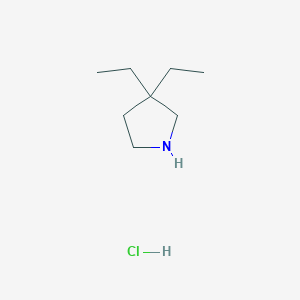

![3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8061385.png)
![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8061397.png)
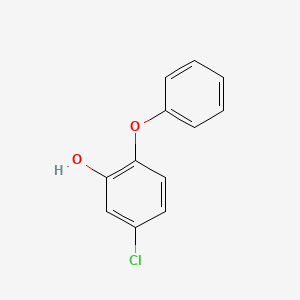
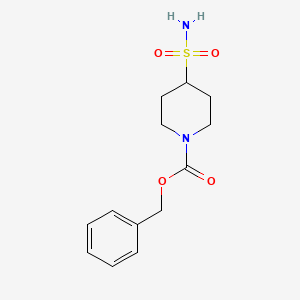
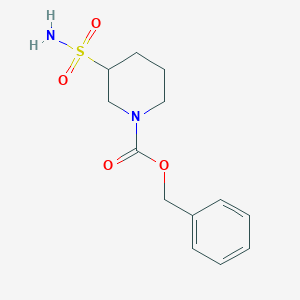
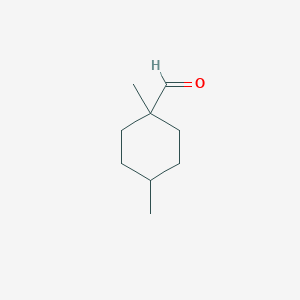
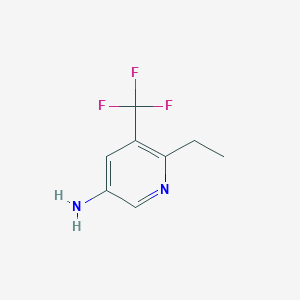
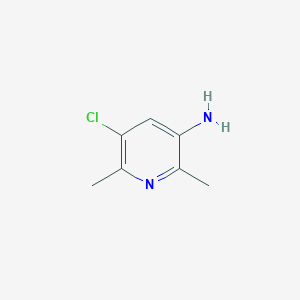
![2-[(2-Chloropyridin-3-yl)oxy]aceticacid](/img/structure/B8061434.png)
